molecular formula C16H16N2O2 B11852749 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinic acid

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinic acid

货号: B11852749
分子量: 268.31 g/mol
InChI 键: JZVFVAPHMDHFMR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinic acid (CAS 1355224-80-4) is a high-purity synthetic building block of significant interest in medicinal chemistry and agrochemical research. This compound features a hybrid architecture combining a nicotinic acid scaffold with a 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety, a privileged structure prevalent in numerous biologically active natural products and pharmaceuticals . The THIQ core is recognized as a fundamental scaffold in drug discovery, with derivatives demonstrating a wide spectrum of pharmacological activities, including antimicrobial, antifungal, and antitumor properties . Recent scientific literature highlights the potential of related 3,4-dihydroisoquinolin-1(2H)-one derivatives in plant disease management, where they exhibit potent antioomycete activity against pathogens like Pythium recalcitrans by disrupting biological membrane systems . This suggests potential agricultural applications for this class of compounds in developing novel crop protection agents. The presence of the carboxylic acid functional group on the pyridine ring provides a versatile handle for further synthetic modification, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies and the development of more potent bioactive agents . This reagent is provided for research purposes only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Product Specifications: • Catalog Number: CD11280595 • CAS Number: 1355224-80-4 • Purity: ≥97% • Molecular Formula: C16H16N2O2 • Molecular Weight: 268.31 g/mol

属性

分子式

C16H16N2O2

分子量

268.31 g/mol

IUPAC 名称

6-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C16H16N2O2/c1-11-8-15(17-9-14(11)16(19)20)18-7-6-12-4-2-3-5-13(12)10-18/h2-5,8-9H,6-7,10H2,1H3,(H,19,20)

InChI 键

JZVFVAPHMDHFMR-UHFFFAOYSA-N

规范 SMILES

CC1=CC(=NC=C1C(=O)O)N2CCC3=CC=CC=C3C2

产品来源

United States

准备方法

合成路线和反应条件

6-(3,4-二氢异喹啉-2(1H)-基)-4-甲基烟酸的合成通常涉及二氢异喹啉环的形成,然后将其连接到烟酸上。 合成二氢异喹啉的一种常用方法是 Bischler-Napieralski 反应,该反应涉及 β-苯乙胺与酰氯的环化 该反应可以在不同的条件下进行,包括使用三氟甲磺酸酐 (Tf2O) 作为促进剂 .

工业生产方法

该化合物的工业生产方法很可能涉及实验室合成方法的大规模版本,并针对产量和纯度进行了优化。这可能包括使用连续流反应器和先进的纯化技术,如高效液相色谱 (HPLC)。

化学反应分析

反应类型

6-(3,4-二氢异喹啉-2(1H)-基)-4-甲基烟酸可以进行多种化学反应,包括:

    氧化: 二氢异喹啉环可以被氧化形成异喹啉衍生物。

    还原: 硝基,如果存在,可以被还原为胺。

    取代: 芳香环可以进行亲电取代反应。

常用试剂和条件

这些反应中常用的试剂包括氧化剂,如高锰酸钾 (KMnO4) 用于氧化,还原剂,如氢化铝锂 (LiAlH4) 用于还原,以及各种亲电试剂用于取代反应。

主要产物

从这些反应中形成的主要产物取决于使用的具体条件和试剂。例如,二氢异喹啉环的氧化可以产生异喹啉衍生物,而硝基的还原可以产生胺。

科学研究应用

6-(3,4-二氢异喹啉-2(1H)-基)-4-甲基烟酸在科学研究中有多种应用:

    化学: 它被用作合成更复杂分子的构建块。

    生物学: 它可以用于研究酶抑制和受体结合。

    工业: 它可能用于合成特种化学品和材料。

作用机制

6-(3,4-二氢异喹啉-2(1H)-基)-4-甲基烟酸的确切作用机制尚未有充分的文献记载。具有类似结构的化合物通常与体内特定的酶或受体相互作用,从而产生不同的生物学效应。二氢异喹啉基团可能与神经递质受体相互作用,而烟酸基团可能影响代谢途径。

相似化合物的比较

Comparison with Structural Analogs

Core Structural Variations

Nicotinic Acid vs. Benzoic Acid Backbone
  • Target Compound: 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinic acid (nicotinic acid core).
  • Analog 1: 4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid (benzoic acid core). Key Differences: Replaces the pyridine ring with a benzene ring, altering electronic properties and hydrogen-bonding capacity. Activity: Derivatives of this analog exhibit selective BChE inhibition and anti-Aβ aggregation, with IC50 values in the low micromolar range .
Substituent Modifications
  • Analog 2: 3-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (kynurenic acid derivative). Modification: Incorporates a quinoline-2-carboxylic acid scaffold with a ketone group.
  • Analog 3: 4-Hydroxy-6-methylnicotinic acid (hydroxyl group at position 4). Modification: Lacks the dihydroisoquinoline moiety, reducing steric bulk and lipophilicity. Application: Used in studies of metabolic enzymes and metal chelation .
Key Findings :
  • The dihydroisoquinoline moiety consistently enhances interactions with cholinesterases and Aβ aggregates, as seen in analogs from and .
  • Nicotinic acid derivatives (e.g., target compound) may exhibit better solubility than benzoic acid analogs, balancing bioavailability and target engagement .
  • Hydroxyl or ketone substituents (e.g., Analog 3) reduce hydrophobicity but may limit blood-brain barrier penetration compared to methyl or dihydroisoquinoline groups .

生物活性

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinic acid is a heterocyclic compound that combines features of isoquinoline and nicotinic acid. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and drug development. This article explores its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C16H16N2O2
  • Molecular Weight : 268.31 g/mol
  • CAS Number : 1355201-52-3

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : A derivative of this compound has shown potent inhibition of Protein Arginine Methyltransferase 5 (PRMT5), a target in cancer therapy, with an IC50 value of 8.5 nM. This derivative also demonstrated significant anti-proliferative effects in MV4-11 leukemia cells (GI50 = 18 nM) and antitumor efficacy in mouse xenograft models .
  • Neuropharmacological Effects : Compounds with similar structures have been studied for their impact on neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that may include:

  • Formation of the isoquinoline core.
  • Introduction of the methyl group at the 4-position.
  • Carboxylation to yield the final nicotinic acid derivative.

These synthetic pathways are essential for modifying the compound's structure to enhance its biological properties .

Study on PRMT5 Inhibition

A notable study focused on the inhibition of PRMT5 by derivatives of this compound. The findings highlighted:

  • Inhibition Potency : Compound 46 showed an IC50 comparable to established PRMT5 inhibitors.
  • Mechanism of Action : The study revealed that these compounds disrupt methylation processes critical for cancer cell proliferation .

Neuroprotective Properties

Another investigation explored the neuroprotective effects of similar isoquinoline derivatives. The results indicated:

  • Neurotransmitter Modulation : These compounds positively influenced neurotransmitter levels, suggesting potential for treating conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
6-(3,4-Dihydroisoquinolin-2(1H)-yl)nicotinic acidIsoquinoline & Nicotinic acidNeuroprotective effects
Methyl 4-methylnicotinateNicotinic acid derivativeAnti-inflammatory properties
Dihydroisoquinoline derivativesVariations in substitutionsAntitumor activity

This table illustrates how structural variations influence biological activities, indicating that modifications can lead to distinct pharmacological profiles.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinic acid, and how do substitution patterns influence yield?

  • Methodology : Synthesis often involves coupling 4-methylnicotinic acid derivatives with dihydroisoquinoline moieties. For example, 4-substituted nicotinic acids (e.g., 4-methylnicotinic acid) can be synthesized via organolithium reagent addition to pyridyl oxazolines, followed by oxidation and deprotection . Yield optimization requires controlling reaction conditions (e.g., temperature, stoichiometry) and purification via column chromatography.
  • Key Considerations : Substituent steric effects and electronic properties (e.g., methyl vs. amino groups) may alter reaction kinetics and regioselectivity.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodology : Use high-resolution mass spectrometry (HRMS) for molecular formula confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) resolves regiochemistry, particularly distinguishing between isoquinoline and pyridine ring protons . Purity is validated via HPLC with UV detection (λ = 254 nm) or LC-MS.

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology : Screen for enzyme inhibition (e.g., kinases, phosphodiesterases) using fluorescence-based assays or radioligand binding studies. For receptor-targeted studies, employ competitive binding assays with labeled ligands (e.g., ³H or ¹²⁵I) . Solubility in assay buffers (e.g., PBS) should be confirmed via kinetic solubility testing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data?

  • Methodology : Systematically modify substituents (e.g., methyl group at position 4, dihydroisoquinoline ring) and compare activity across assays. For example, replacing the methyl group with bulkier alkyl chains may enhance/reduce target binding affinity . Use molecular docking or MD simulations to predict binding modes and validate with mutagenesis studies .
  • Data Contradiction Analysis : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. functional cellular assays) to rule out false positives/negatives .

Q. What experimental designs are optimal for assessing pharmacokinetic properties in preclinical models?

  • Methodology :

  • Absorption : Perform Caco-2 monolayer permeability assays.
  • Metabolism : Use liver microsomes (human/rodent) to identify CYP450-mediated metabolites.
  • Excretion : Radiolabeled compound studies in rodents quantify biliary/renal clearance .
    • Statistical Design : Use a crossover study design to minimize inter-subject variability.

Q. How can computational methods enhance the understanding of this compound’s mechanism of action?

  • Methodology :

  • Target Prediction : Leverage cheminformatics tools (e.g., SwissTargetPrediction) to identify putative targets.
  • Binding Free Energy Calculations : Use MM/GBSA or free energy perturbation (FEP) to quantify ligand-receptor interactions .
  • ADMET Prediction : Tools like ADMETlab2.0 estimate toxicity and bioavailability .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers during biological testing?

  • Solutions :

  • Use co-solvents (e.g., DMSO ≤ 0.1%) or solubilizing agents (e.g., cyclodextrins).
  • Synthesize prodrugs (e.g., ester derivatives) with improved hydrophilicity .

Q. What strategies validate the compound’s stability under physiological conditions?

  • Methodology :

  • pH Stability : Incubate in simulated gastric/intestinal fluids (pH 1.2–6.8) and monitor degradation via LC-MS.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。